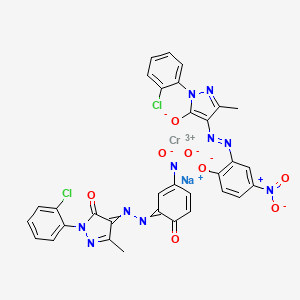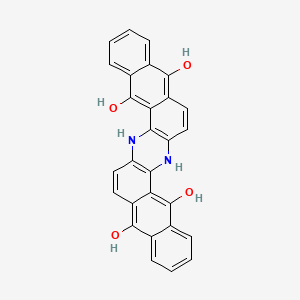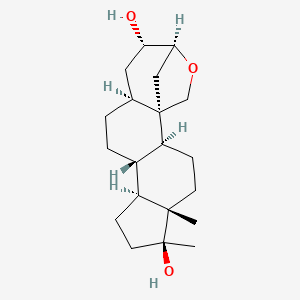
5H-3,5a-Methano-1H-cyclopenta(5,6)naphth(1,2-c)oxepin-2,8-diol, tetradecahydro-7a,8-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-3,5a-Methano-1H-cyclopenta(5,6)naphth(1,2-c)oxepin-2,8-diol, tetradecahydro-7a,8-dimethyl- is a complex organic compound with a unique tricyclic structure. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and diverse chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-3,5a-Methano-1H-cyclopenta(5,6)naphth(1,2-c)oxepin-2,8-diol, tetradecahydro-7a,8-dimethyl- involves high-temperature reactions. One common method involves the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 ± 10 K . The reaction proceeds through the formation of van-der-Waals complexes, followed by addition, isomerization, and termination via atomic hydrogen elimination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis process. Typically, such compounds are produced in research laboratories under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
5H-3,5a-Methano-1H-cyclopenta(5,6)naphth(1,2-c)oxepin-2,8-diol, tetradecahydro-7a,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically require specific conditions such as controlled temperatures and pressures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
5H-3,5a-Methano-1H-cyclopenta(5,6)naphth(1,2-c)oxepin-2,8-diol, tetradecahydro-7a,8-dimethyl- has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5H-3,5a-Methano-1H-cyclopenta(5,6)naphth(1,2-c)oxepin-2,8-diol, tetradecahydro-7a,8-dimethyl- involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo various chemical reactions suggests it can participate in complex biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3H-cyclopenta[a]naphthalene
- 1H-cyclopenta[b]naphthalene
- 1H-cyclopenta[a]naphthalene
Uniqueness
5H-3,5a-Methano-1H-cyclopenta(5,6)naphth(1,2-c)oxepin-2,8-diol, tetradecahydro-7a,8-dimethyl- is unique due to its specific tricyclic structure and the presence of multiple functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research.
Propiedades
Número CAS |
2295-94-5 |
|---|---|
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(1R,2S,5S,6S,9S,10R,13S,15S,16S)-5,6-dimethyl-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane-6,15-diol |
InChI |
InChI=1S/C20H32O3/c1-18-7-5-15-13(14(18)6-8-19(18,2)22)4-3-12-9-16(21)17-10-20(12,15)11-23-17/h12-17,21-22H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-,20+/m0/s1 |
Clave InChI |
MCXPKMFJUSQFTA-OQPODDBKSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@]35C[C@@H]([C@H](C4)O)OC5 |
SMILES canónico |
CC12CCC3C(C1CCC2(C)O)CCC4C35CC(C(C4)O)OC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



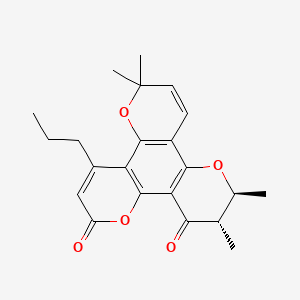
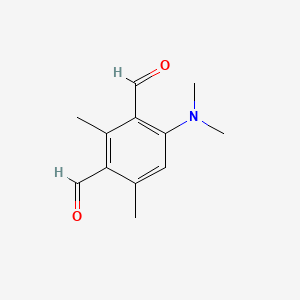
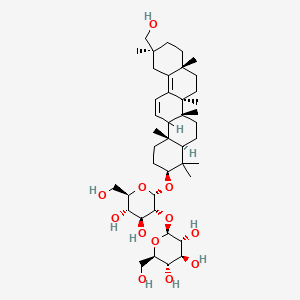
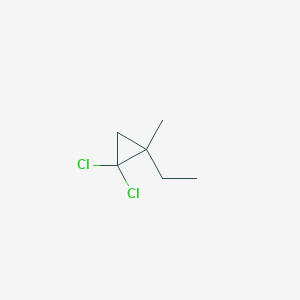
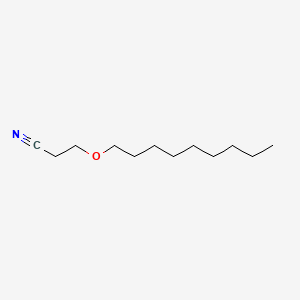
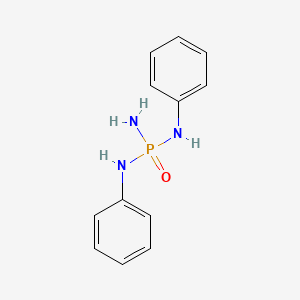
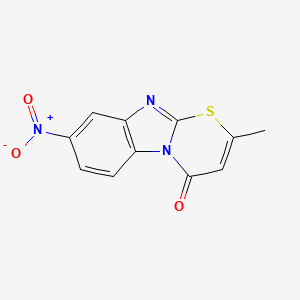
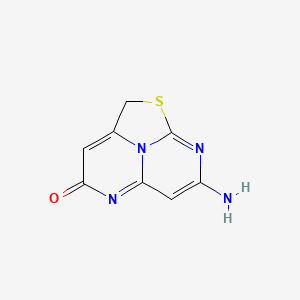
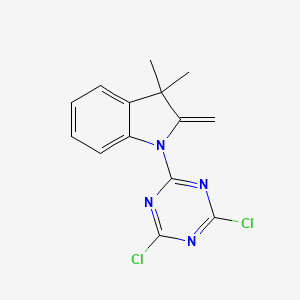
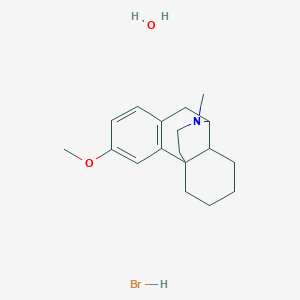
![(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15197089.png)
